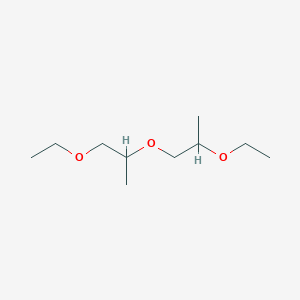
1-Ethoxy-2-(2-ethoxypropoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-(2-ethoxypropoxy)propane is a branched ether compound characterized by multiple ethoxy and propoxy substituents. Its molecular formula is C₈H₁₈O₃, with a molecular weight of 162.23 g/mol (calculated from and ). Structurally, it consists of a propane backbone substituted with an ethoxy group at position 1 and a 2-ethoxypropoxy group at position 2. This compound is primarily used as a solvent or intermediate in organic synthesis due to its moderate polarity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxy-2-(2-ethoxypropoxy)propane can be synthesized through several methods. One common approach involves the reaction of 1,2-propanediol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2-(2-ethoxypropoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-2-(2-ethoxypropoxy)propane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is utilized in biochemical assays and as a medium for cell culture.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-(2-ethoxypropoxy)propane involves its interaction with various molecular targets. The ethoxy groups in the compound can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of the compound in different environments. The pathways involved in its reactions include nucleophilic substitution and oxidation-reduction mechanisms.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular data for 1-Ethoxy-2-(2-ethoxypropoxy)propane and related ethers:
Physical and Chemical Properties
- Boiling Point : Branched ethers like 1-(1,1-dimethylethoxy)-2-methylpropane (tert-butyl isobutyl ether) exhibit lower boiling points (~82°C at 8 mmHg for similar ethers in ) compared to linear analogs due to reduced intermolecular forces.
- Solubility: Ethers with ethoxy groups (e.g., this compound) are less polar than methoxy analogs (e.g., 2-(2-(2-Methoxyethoxy)ethoxy)propane), leading to lower water solubility but higher miscibility in organic solvents like ethanol or acetone .
Properties
CAS No. |
852049-70-8 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-ethoxy-2-(2-ethoxypropoxy)propane |
InChI |
InChI=1S/C10H22O3/c1-5-11-7-9(3)13-8-10(4)12-6-2/h9-10H,5-8H2,1-4H3 |
InChI Key |
ZIKLJUUTSQYGQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)OCC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















